Miclxin

MIC60 Target Engagement SPR

Researchers investigating mitochondrial dysfunction in Wnt-driven cancers often face a critical gap: no tool directly interrogates MIC60, the core MICOS complex scaffold. Miclxin uniquely fills this void. - **Unique Mechanism:** The only known small molecule directly binding and inhibiting MIC60 (SPR Kd = 11.9 µM), inducing mutant β-catenin-dependent mitochondrial stress and AIF-dependent apoptosis. - **Proven Efficacy:** Achieves 100% growth inhibition in HCT116 colorectal cancer cells at 15 µM over 48 hours. - **Supply Assurance:** Available from BenchChem with verified purity and reliable global logistics for your discovery programs.

Molecular Formula C26H27N5O2
Molecular Weight 441.5 g/mol
Cat. No. B15073751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiclxin
Molecular FormulaC26H27N5O2
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=NC(=N2)N3CCC(C3)C4=CN=CC=C4)NCC5=CC(=CC=C5)OC
InChIInChI=1S/C26H27N5O2/c1-32-21-7-3-5-18(13-21)15-28-25-23-9-8-22(33-2)14-24(23)29-26(30-25)31-12-10-20(17-31)19-6-4-11-27-16-19/h3-9,11,13-14,16,20H,10,12,15,17H2,1-2H3,(H,28,29,30)
InChIKeyOXSWPFXQCLRTCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Miclxin MIC60 Inhibitor Guide


Miclxin (CAS 2494198-61-5; synonym DS37262926) is an investigational small-molecule compound with a molecular formula of C₂₆H₂₇N₅O₂ and a molecular weight of 441.52 . It is characterized as a potent and selective inhibitor of MIC60 (Mitofilin), a core component of the mitochondrial contact site and cristae organizing system (MICOS) complex [1]. Miclxin is distinguished by its mechanism of inducing a mitochondrial stress response and subsequent apoptosis in a manner dependent on mutant β-catenin, making it a critical tool for dissecting Wnt signaling pathway dependencies and mitochondrial dysfunction in specific cancer models [1].

Why Miclxin Cannot Be Substituted


Generic substitution of Miclxin with other Wnt/β-catenin pathway inhibitors (e.g., MSAB, C2) or multi-kinase inhibitors (e.g., WNTinib) is not scientifically valid due to its unique and direct mechanism of action. Unlike most β-catenin-targeting agents that act upstream to promote protein degradation or disrupt protein-protein interactions [1], Miclxin is the only known small molecule that directly binds to and inhibits the mitochondrial protein MIC60 [2]. This fundamental difference in target engagement results in a distinct downstream phenotype characterized by a mutant β-catenin-dependent mitochondrial stress response and apoptosis-inducing factor (AIF)-dependent cell death, rather than solely inhibiting transcriptional activity [2]. Therefore, Miclxin is an irreplaceable tool for experiments specifically interrogating the role of MICOS complex integrity and mitochondrial stress in β-catenin-mutated cancer cells.

Miclxin vs. Alternatives: Key Evidence


Direct MIC60 Target Engagement

Miclxin is the only known small-molecule inhibitor that directly binds to the mitochondrial inner membrane protein MIC60. This unique target engagement was confirmed via Surface Plasmon Resonance (SPR), yielding a Kd of 11.9 µM [1]. In contrast, other Wnt/β-catenin pathway inhibitors, such as MSAB and C2, exert their effects by binding directly to β-catenin to promote its degradation or allosterically inhibit its function, with no reported affinity for MIC60 [2].

MIC60 Target Engagement SPR Binding Affinity

Potency in β-Catenin Mutant HCT116

Miclxin demonstrates potent anti-proliferative activity specifically against colorectal cancer cells harboring a β-catenin mutation. In a 48-hour cell viability assay using HCT116 cells (CTNNB1 Δ45/-), Miclxin achieved a 100% inhibition rate at a concentration of 15 µM . In cross-study comparison, the allosteric β-catenin inhibitor C2 exhibited a significantly higher IC50 of 3.45–5.35 µM against the same HCT116 cell line, indicating lower potency relative to its effect on other cell lines [1]. This suggests Miclxin may have a more profound inhibitory effect on HCT116 viability at comparable concentrations.

Cell Viability HCT116 β-Catenin Mutation Anti-Proliferative

Mitochondrial Stress and AIF-Dependent Apoptosis

Miclxin induces cell death via a unique mitochondrial pathway. Its inhibition of MIC60 triggers a mitochondrial stress response that leads to the downregulation of Bcl-2, severe loss of mitochondrial membrane potential, and subsequent Apoptosis-Inducing Factor (AIF)-dependent apoptosis [1]. This is in contrast to other Wnt/β-catenin inhibitors like MSAB, which primarily function by promoting the ubiquitination and proteasomal degradation of β-catenin to suppress Wnt target gene transcription . Miclxin's mechanism provides a direct link between MICOS complex dysfunction and apoptotic execution, offering a distinct tool for studying non-canonical cell death pathways in cancer.

Apoptosis Mitochondrial Stress AIF Mechanism of Action

Mitophagy Inhibition in Non-Cancer Cells

Miclxin's inhibition of MIC60 has been shown to impair mitophagy, the selective degradation of damaged mitochondria. In a study using rat H9c2 cardiomyoblasts, treatment with Miclxin (5-20 µM for 24 hours) decreased cell viability and was associated with an inhibition of mitochondrial elimination by mitophagy [1]. This functional consequence is directly linked to its target, MIC60, and provides a distinct application in studying mitochondrial quality control, an area not directly targeted by other Wnt/β-catenin inhibitors like MSAB or C2.

Mitophagy Cardiomyoblasts H9c2 Mitochondrial Clearance

Miclxin Application Scenarios


MIC60/MICOS Function & Mitochondrial Stress

Procure Miclxin when the research objective is to directly and specifically inhibit the MIC60 protein to study its role in maintaining mitochondrial cristae structure and function within cancer cells. Miclxin is the only known small molecule with this direct target engagement (Kd = 11.9 µM) [1], making it an essential tool for experiments designed to validate MIC60 as a therapeutic target or to dissect the downstream consequences of MICOS complex dysfunction, such as the induction of a mitochondrial stress response and AIF-dependent apoptosis .

Growth Suppression in HCT116 Models

Select Miclxin for studies requiring robust anti-proliferative effects in HCT116 colorectal cancer cells, a standard model for β-catenin (CTNNB1) mutations. Evidence shows Miclxin achieves 100% inhibition of HCT116 cell growth at 15 µM over 48 hours , a potency profile that, when compared to the higher IC50 values (3.45-5.35 µM) of alternatives like the allosteric β-catenin inhibitor C2, suggests Miclxin is a superior choice for achieving complete growth arrest in this specific cellular context [2].

Mitophagy and Cardiovascular Biology

Utilize Miclxin in research programs focused on mitophagy and mitochondrial clearance mechanisms in non-cancerous cell types. Data from H9c2 cardiomyoblasts demonstrates that Miclxin impairs mitophagy, leading to decreased cell viability [3]. This functional readout, which is a direct consequence of MIC60 inhibition, is not a known feature of other Wnt/β-catenin inhibitors, positioning Miclxin as a unique and valuable tool for cardiovascular and mitochondrial disease researchers investigating the role of MIC60 in organelle quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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